2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide
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Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide, also known as EMA401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA401 is a small molecule that has been developed as a peripherally restricted angiotensin II type 1 receptor antagonist.
Scientific Research Applications
Crystal Structure Analysis
Research on co-crystals and salts of quinoline derivatives, which are structurally related to the compound , shows how these substances interact with other molecules. For instance, the formation of co-crystals with aromatic diols demonstrates the potential for designing new materials with specific properties. These studies provide insights into the molecular arrangements and interactions that can influence the physical properties of materials (Karmakar, Kalita, & Baruah, 2009).
Synthesis and Molecular Docking
The compound's analogs have been synthesized to evaluate their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, highlighting their potential in developing treatments for various conditions. Molecular docking studies further aid in understanding how these compounds interact with biological targets, providing a basis for drug design and discovery efforts (Virk et al., 2018).
Pharmacological Evaluation
Compounds with similar structures have been evaluated for their pharmacological activities, such as inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin signaling. These studies suggest the potential for developing new therapeutic agents for diseases like diabetes (Saxena et al., 2009).
Glutaminase Inhibitors
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) investigates their role as glutaminase inhibitors, which is crucial for cancer therapy. These compounds show promise in inhibiting the growth of cancer cells, offering a new avenue for cancer treatment (Shukla et al., 2012).
Enzyme Inhibitory Activities
Exploration of chloroacetamide herbicides and their metabolism by human and rat liver microsomes provides insight into their potential effects on health and the environment. Understanding the metabolic pathways of these compounds is essential for assessing their safety and developing safer alternatives (Coleman et al., 2000).
properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-3-27(24,25)16-10-8-15(9-11-16)14-21(23)22-19-12-13-20(26-2)18-7-5-4-6-17(18)19/h4-13H,3,14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZLMGQXPYPCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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